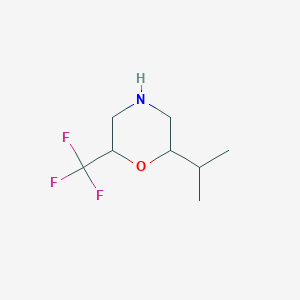

2-(Propan-2-yl)-6-(trifluoromethyl)morpholine

Description

Properties

Molecular Formula |

C8H14F3NO |

|---|---|

Molecular Weight |

197.20 g/mol |

IUPAC Name |

2-propan-2-yl-6-(trifluoromethyl)morpholine |

InChI |

InChI=1S/C8H14F3NO/c1-5(2)6-3-12-4-7(13-6)8(9,10)11/h5-7,12H,3-4H2,1-2H3 |

InChI Key |

OGCMXEJMFKRACG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CNCC(O1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of 2-(Propan-2-yl)-6-(trifluoromethyl)morpholine typically involves:

- Construction or functionalization of the morpholine ring.

- Introduction of the trifluoromethyl group at the 6-position.

- Installation of the isopropyl substituent at the 2-position.

Two main approaches are commonly reported:

- Direct functionalization of morpholine derivatives via electrophilic trifluoromethylation and alkylation.

- Building the morpholine ring from substituted precursors bearing trifluoromethyl and isopropyl groups.

Preparation of the 6-(Trifluoromethyl) Substituent

The trifluoromethyl group introduction is often challenging due to its electron-withdrawing nature and steric effects. Methods include:

- Electrophilic trifluoromethylation using reagents such as Togni's reagent or Umemoto's reagent on morpholine derivatives.

- Nucleophilic trifluoromethylation via trifluoromethyl anion equivalents generated from trifluoromethyltrimethylsilane (TMS-CF3) under basic conditions.

- Transition metal-catalyzed trifluoromethylation using copper or palladium catalysts to couple trifluoromethyl sources with halogenated morpholine precursors.

A relevant example from recent literature describes the successful incorporation of a trifluoromethyl group onto a heterocyclic scaffold using a palladium-catalyzed cross-coupling reaction, which could be adapted for morpholine derivatives (see Table 1).

Installation of the 2-(Propan-2-yl) Substituent

The isopropyl group at the 2-position is typically introduced via:

- Alkylation of morpholine or its precursors with isopropyl halides or isopropyl organometallic reagents.

- Reductive amination of 2-substituted morpholine intermediates with acetone or isopropanal derivatives.

- Use of isopropyl-substituted amines as starting materials in ring-forming reactions.

For example, reductive amination protocols using sodium triacetoxyborohydride or borane complexes in tetrahydrofuran (THF) have been employed effectively to install isopropyl groups on nitrogen-containing heterocycles.

Representative Synthetic Route

A plausible synthetic sequence based on literature precedents is:

- Starting material: 6-(trifluoromethyl)morpholine or a halogenated morpholine derivative.

- Step 1: Palladium-catalyzed trifluoromethylation of a 6-halogenated morpholine intermediate to introduce the CF3 group.

- Step 2: Alkylation or reductive amination at the 2-position with isopropyl reagents to install the propan-2-yl substituent.

- Step 3: Purification by silica gel chromatography or preparative HPLC to isolate the target compound.

This method aligns with protocols used in similar heterocyclic systems involving trifluoromethyl and alkyl substituents.

Data Tables Summarizing Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-6-(trifluoromethyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be further functionalized.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced morpholine derivatives.

Substitution: Formation of various substituted morpholine compounds.

Scientific Research Applications

2-(Propan-2-yl)-6-(trifluoromethyl)morpholine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-6-(trifluoromethyl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The morpholine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Structural Analogs

Key analogs include morpholine derivatives with variations at the 2- and 6-positions (Table 1).

Table 1: Structural Comparison of Morpholine Derivatives

*Calculated molecular weight based on formula.

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP (lipophilicity) compared to unsubstituted morpholine.

- Solubility : Trifluoromethyl groups reduce aqueous solubility but enhance solubility in organic solvents like acetonitrile and THF, as seen in purification steps from EP 4 374 877 A2 .

- Stability : The -CF₃ group confers resistance to metabolic degradation, a feature critical in pharmaceutical applications .

Biological Activity

2-(Propan-2-yl)-6-(trifluoromethyl)morpholine is a morpholine derivative notable for its unique trifluoromethyl group, which enhances its biological activity. This compound has garnered attention for its potential applications in various therapeutic areas, particularly in the treatment of central nervous system disorders and as an inhibitor of specific enzymes.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group significantly influences its pharmacokinetic properties, such as solubility and metabolic stability.

1. Enzyme Inhibition

Research indicates that morpholine derivatives, including 2-(Propan-2-yl)-6-(trifluoromethyl)morpholine, exhibit inhibitory effects on several enzymes:

- Monoamine Oxidase B (MAO-B) Inhibition : The compound shows promising inhibitory activity against MAO-B, which is crucial in the metabolism of neurotransmitters. In a study, derivatives with trifluoromethyl groups demonstrated enhanced MAO-B inhibition compared to their non-fluorinated counterparts, achieving IC₅₀ values in the low nanomolar range (IC₅₀ = 21 nM) .

2. Antiparasitic Activity

The compound has been evaluated for its antiparasitic properties. A related study found that modifications in the morpholine scaffold could lead to significant increases in activity against Plasmodium falciparum, with some derivatives achieving EC₅₀ values as low as 0.010 μM . This suggests potential utility in treating malaria.

Case Study 1: MAO-B Inhibition

In a comparative analysis of various morpholine derivatives, it was observed that those containing the trifluoromethyl group exhibited superior MAO-B inhibitory activity. The study highlighted the importance of substituent position and electronic properties on enzyme affinity. The best-performing compound from this series was identified as having an IC₅₀ of 21 nM, which outperformed several known inhibitors .

Case Study 2: Antiparasitic Efficacy

A series of analogs based on 2-(Propan-2-yl)-6-(trifluoromethyl)morpholine were synthesized and tested for activity against P. falciparum. The findings revealed that specific modifications led to enhanced potency and metabolic stability. For instance, an analog with a methoxy group exhibited an EC₅₀ of 0.048 μM while maintaining acceptable metabolic profiles in human liver microsomes .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.